molecular formula C11H6F3NO2 B2863434 3-(Trifluoromethyl)quinoline-7-carboxylic acid CAS No. 1951439-59-0

3-(Trifluoromethyl)quinoline-7-carboxylic acid

Cat. No. B2863434
CAS RN: 1951439-59-0
M. Wt: 241.169
InChI Key: DNUKXMODJXKWJP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-7-carboxylic acid is a chemical compound . It is a derivative of quinoline, a heterocyclic compound that is an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through numerous synthetic routes due to its wide range of biological and pharmacological activities . The synthesis of quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)quinoline-7-carboxylic acid is C11H6F3NO2 .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . A number of established protocols have been reported for the synthesis of quinoline ring, which can be altered to produce a number of differently substituted quinolines .

Scientific Research Applications

Synthesis of Novel Antibacterial Compounds

The compound has been used in the synthesis of novel optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives . These derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains .

Development of Lipophilic Molecules

Trifluoromethyl substituted organic compounds, including 3-(Trifluoromethyl)quinoline-7-carboxylic acid, are more lipophilic in nature compared to non-fluorinated molecules . This property is due to the unique characteristics of fluorine, making these compounds useful in the development of lipophilic drugs .

Calcium Channel Blockers

Trifluoromethyl substituted benzodiazepines, which can be synthesized using 3-(Trifluoromethyl)quinoline-7-carboxylic acid, have been documented as calcium channel blockers . These are important in the treatment of conditions like hypertension and angina .

Antiprotozoal Activity

Dihydronaphthyl derivatives, which can be synthesized using 3-(Trifluoromethyl)quinoline-7-carboxylic acid, have shown antiprotozoal activity . This makes them potential candidates for the treatment of diseases caused by protozoan parasites .

Broad Spectrum Antibacterial Activity

Trifluoromethyl substituted quinolones, which can be synthesized using 3-(Trifluoromethyl)quinoline-7-carboxylic acid, have been found to possess a broad spectrum of antibacterial activity against a wide range of Gram-positive and Gram-negative aerobes . Some of these quinolones are already being marketed as antibacterial drugs .

Overcoming Drug Resistance

The synthesis of 7-trifluoromethyl substituted quinolones coupled with optically pure α-amino acid functionality at the C-3 carbonyl moiety has been reported . This research is part of ongoing efforts to overcome the problem of drug resistance in certain bacterial strains .

properties

IUPAC Name

3-(trifluoromethyl)quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-6-1-2-7(10(16)17)4-9(6)15-5-8/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKXMODJXKWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)quinoline-7-carboxylic acid

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